2-((3-(4-甲氧基苯基)-1,2,4-噻二唑-5-基)硫代)乙酸苄酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

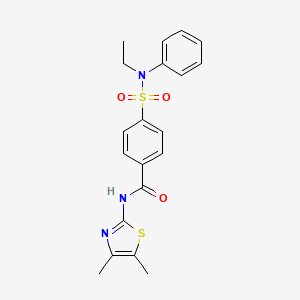

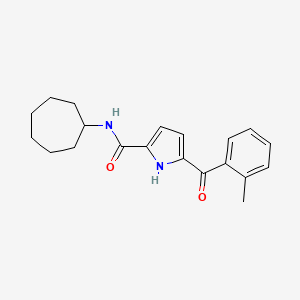

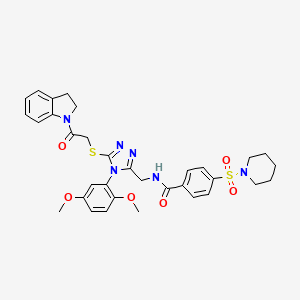

“Benzyl 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetate” is a complex organic compound. It contains a benzyl group, a thiadiazole ring, and a methoxyphenyl group . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .

Synthesis Analysis

The synthesis of similar compounds often involves reactions of the benzene rings with nitrogen-containing functional groups at ortho position . Another protocol involves cyclization of 2-(benzo[d]thiazol-2-yl) acetohydrazide with different aromatic aldehydes .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like single-crystal X-ray structural analysis . The structure of the compound can be further investigated using NMR spectroscopy .Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring . The susceptibility of alkyl side-chains to oxidative degradation supports these observations .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques . For instance, the acid-catalyzed hydrolysis of benzyl ethers in mixtures of water and aprotic solvents occurs as a reaction of bimolecular nucleophilic substitution .作用机制

The mechanism of action of Benzyl 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetate involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. It also inhibits the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function.

Biochemical and Physiological Effects:

Benzyl 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetate has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. It also improves glucose tolerance and insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes.

实验室实验的优点和局限性

One of the advantages of using Benzyl 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetate in lab experiments is its broad range of therapeutic applications. It has also been found to have low toxicity and good bioavailability. However, one of the limitations is the lack of information on its long-term effects and potential side effects.

未来方向

There are several future directions for the research on Benzyl 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetate. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of fungal infections. Further research is also needed to determine its long-term effects and potential side effects.

Conclusion:

Benzyl 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetate is a promising compound that has shown potential therapeutic applications in various areas. Its broad range of therapeutic applications, low toxicity, and good bioavailability make it an attractive candidate for further research. However, more studies are needed to determine its long-term effects and potential side effects before it can be used as a therapeutic agent.

合成方法

The synthesis of Benzyl 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetate involves the reaction of benzyl bromide with 3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-thiol in the presence of sodium hydride and dimethylformamide. The resulting product is then treated with acetic anhydride to obtain the final compound.

科学研究应用

- 苯并噻唑及其衍生物长期以来一直吸引着有机化学家和药物化学家的兴趣。 这种杂环核具有强大的抗肿瘤活性 。特别是,2-取代的苯并噻唑是近年来研究的重点。

- 苯并噻唑部分是具有选择性抗肿瘤活性的化合物中发现的结构单元。 例如,2-(4-氨基苯基)苯并噻唑对包括乳腺癌、卵巢癌、结肠癌和肾癌在内的各种人癌细胞系表现出纳摩尔抑制活性 。

- 苯并咪唑是重要的杂环化合物,具有多种生物活性。 研究人员使用简便的方法合成了 2-苯基苯并咪唑,研究了取代基对抗癌细胞系生物活性的影响 。

抗肿瘤活性

苯并咪唑的合成

抗菌研究

计算研究

药物应用

总之,该化合物的多种应用涵盖抗肿瘤研究、合成化学、抗氧化剂研究、抗菌研究、计算建模和潜在的药物开发。研究人员不断揭示其多方面的特性,使其成为科学探索中一个引人入胜的主题。 🌟

安全和危害

属性

IUPAC Name |

benzyl 2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S2/c1-22-15-9-7-14(8-10-15)17-19-18(25-20-17)24-12-16(21)23-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUEIALGHIQZECI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]-5-(oxolan-2-yl)-1,2,4-oxadiazole](/img/structure/B2446883.png)

![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2446886.png)

![1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]thiourea](/img/structure/B2446897.png)

![[2-Oxo-2-(3-phenylpropylamino)ethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2446902.png)

![2-(9-(4-bromophenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2446904.png)